2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol
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Overview
Description
2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3-METHOXYPHENYL)ETHAN-1-OL is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3-METHOXYPHENYL)ETHAN-1-OL typically involves a multi-step process. One common method includes the reaction of 3-chlorophenylpiperazine with 3-methoxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3-METHOXYPHENYL)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including its use as an antidepressant, antipsychotic, and anxiolytic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3-METHOXYPHENYL)ETHAN-1-OL involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors in the brain, such as serotonin and dopamine receptors, thereby modulating neurotransmitter activity. This interaction can lead to changes in mood, perception, and behavior, making it a potential candidate for the treatment of various psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: A compound with similar structural features but different pharmacological properties.
2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Another piperazine derivative with distinct biological activities.
Uniqueness
2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3-METHOXYPHENYL)ETHAN-1-OL is unique due to its specific combination of a 3-chlorophenyl group and a 3-methoxyphenyl group attached to the piperazine ring. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C19H23ClN2O2 |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C19H23ClN2O2/c1-24-18-7-2-4-15(12-18)19(23)14-21-8-10-22(11-9-21)17-6-3-5-16(20)13-17/h2-7,12-13,19,23H,8-11,14H2,1H3 |
InChI Key |
KKNHNFYNKOOCIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
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